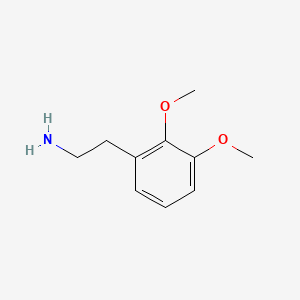
2,3-Dimethoxyphenethylamine
Vue d'ensemble
Description
2,3-Dimethoxyphenethylamine: is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol . It belongs to the class of phenethylamines, which are known for their diverse biological activities. This compound is characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 3 positions, and an ethylamine chain at the 1 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,3-Dimethoxyphenethylamine involves the reduction of 1-(2,3-dimethoxyphenyl)-2-nitroethene using lithium aluminum hydride (LiAlH4) in the presence of dry tetrahydrofuran (THF) . This reaction typically proceeds under mild conditions and yields the desired amine.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar reduction reactions, often scaled up with appropriate safety and efficiency measures to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dimethoxyphenethylamine undergoes several types of chemical reactions, including:
Reduction: As mentioned, the reduction of nitroethene derivatives to amines.
Substitution: The methoxy groups can participate in electrophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) in dry THF.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Reduction: this compound.
Substitution: Various substituted phenethylamines depending on the electrophile used.
Oxidation: Quinones or other oxidized derivatives.
Applications De Recherche Scientifique
2,3-Dimethoxyphenethylamine has several applications in scientific research:
Mécanisme D'action
The exact mechanism of action of 2,3-Dimethoxyphenethylamine is not fully understood. it is believed to interact with neurotransmitter systems in the brain, particularly the serotonin and dopamine systems . This interaction may involve binding to specific receptors or modulating the release and reuptake of these neurotransmitters, leading to various physiological and psychological effects.
Comparaison Avec Des Composés Similaires
3,4-Dimethoxyphenethylamine: An analogue with methoxy groups at the 3 and 4 positions.
2,5-Dimethoxyphenethylamine: Another analogue with methoxy groups at the 2 and 5 positions.
Mescaline (3,4,5-Trimethoxyphenethylamine): A well-known psychedelic compound with three methoxy groups.
Uniqueness: 2,3-Dimethoxyphenethylamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methoxy groups can significantly affect the compound’s interaction with biological targets and its overall pharmacological profile .
Propriétés
IUPAC Name |
2-(2,3-dimethoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-9-5-3-4-8(6-7-11)10(9)13-2/h3-5H,6-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBUFTXNLBWTFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185913 | |
| Record name | 2,3-Dimethoxyphenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3213-29-4 | |
| Record name | 2,3-Dimethoxyphenethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3213-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethoxyphenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003213294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethoxyphenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dimethoxyphenethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIMETHOXYPHENETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LUW5Z6DJ9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of methoxy groups at the 2 and 3 positions of the phenethylamine structure influence its oxidation by amine oxidase?
A1: Research indicates that 2,3-Dimethoxyphenethylamine exhibits a higher rate of oxidation by amine oxidase compared to its 3-methoxy and 4-methoxy counterparts. [] This suggests that the presence of two methoxy groups, specifically at the 2 and 3 positions, significantly enhances the compound's susceptibility to oxidation by this enzyme. The study by Blaschko and Bonaminni [] observed this trend in both cat and guinea pig liver Brei, indicating a potential conserved mechanism across species.
Q2: Is there a relationship between the ease of oxidation of phenethylamine derivatives by amine oxidase and their potential pharmacological activity?
A2: While the research primarily focuses on the enzymatic oxidation of various phenethylamine derivatives, including this compound, it does acknowledge a potential link between a compound's susceptibility to amine oxidase and its pharmacological properties. [] Further research is needed to elucidate the specific nature of this relationship and to determine the pharmacological relevance of the observed oxidation rates.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




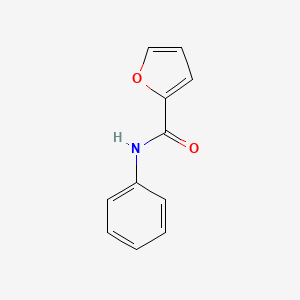


![Benzo[b]thiophen-6-amine](/img/structure/B1266559.png)
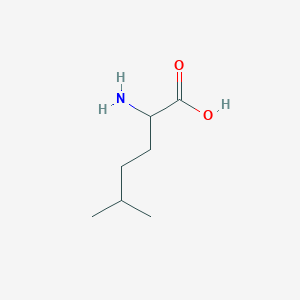

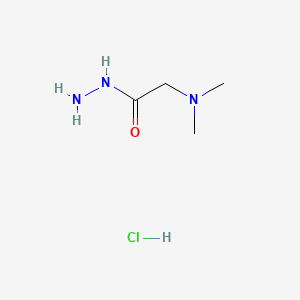
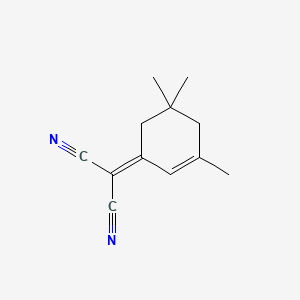
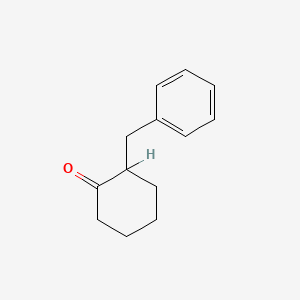
![Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dione](/img/structure/B1266570.png)
